![molecular formula C12H18N2 B1266380 Benzenamine, 4-(hexahydro-1H-azepin-1-yl)- CAS No. 57356-18-0](/img/structure/B1266380.png)
Benzenamine, 4-(hexahydro-1H-azepin-1-yl)-
Description
Synthesis Analysis
The synthesis of benzenamine derivatives and related compounds involves several innovative approaches. For instance, new methods for the synthesis of N, N, N-triethyl-4-[(hexahydro-2-oxo-1H-azepin-1-yl) carbonyl]-Bromine/Chloride have been developed, showcasing a multi-step reaction process with varying yields (Chen & Ren, 2014). Similarly, the synthesis of benzazepine derivatives through intramolecular cyclization and subsequent chemical modifications has been reported, indicating the versatility of synthetic strategies for such compounds (Jensen & Woods, 1979).
Molecular Structure Analysis
Molecular and supramolecular structures of benzenamine derivatives have been elucidated through various spectroscopic and crystallographic techniques. Detailed studies reveal the conformational preferences and stereochemistry of these compounds, highlighting the azepine ring's boat conformation and the influence of substituents on molecular geometry (Acosta Quintero et al., 2018).
Chemical Reactions and Properties
Chemical reactivity studies of benzenamine derivatives uncover their participation in various organic transformations. For example, the gold(I)-catalyzed intermolecular formal [2 + 5] cycloaddition for the preparation of benzofused N-heterocyclic azepine products demonstrates the compound's reactivity towards cycloaddition reactions, enabling the synthesis of complex heterocyclic structures (Iqbal & Fiksdahl, 2013).
Physical Properties Analysis
The physical properties of benzenamine derivatives, including their solubility, melting points, and crystalline forms, are crucial for their application in material science and pharmaceuticals. Studies on polymorphism and crystal engineering provide insights into the compound's stability and solubility characteristics, which are essential for its practical applications (Wang et al., 2012).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards electrophiles or nucleophiles, define benzenamine derivatives' utility in chemical syntheses and as intermediates in the development of pharmaceutical agents. The exploration of these properties through reaction mechanisms and product analysis is vital for harnessing the compound's full potential (Gerdes et al., 2004).
Scientific Research Applications
Synthesis Methods
- Researchers have developed new approaches to synthesize derivatives of Benzenamine, 4-(hexahydro-1H-azepin-1-yl)-, focusing on various chemical reactions and yields. This includes the synthesis of N, N, N-triethyl-4-[(hexahydro-2-oxo-1H-azepin-1-yl) carbonyl]-, Bromine/Chloride through multiple reaction steps with different reagents (Chen & Ren, 2014).
Antimicrobial Applications
- Novel derivatives of Benzenamine, 4-(hexahydro-1H-azepin-1-yl)- have shown promise in antimicrobial activity. This includes research on benzimidazole derivatives that demonstrated activity against various human pathogenic microorganisms (Krishnanjaneyulu et al., 2014).
Pharmacological Applications
- The compound has been explored for its potential in inhibiting specific biological receptors, such as vascular endothelial growth factor receptors (VEGFR-1/2), suggesting its applicability in pharmacological research (Kiselyov, Semenova & Semenov, 2009).
- Another study highlighted its use in synthesizing novel antimuscarinic agents, indicating potential applications in treatments for gastrointestinal disorders (Kawashima, Yoshida & Kadokawa, 1986).
Material Science and Chemical Applications
- Benzenamine derivatives have been used in material science, particularly in the synthesis of conducting polymers and copolymers for electrochromic devices (Yildiz et al., 2008).
- It has also been utilized in the synthesis of star-shaped molecules for use in organic solar cells, demonstrating the versatility of these compounds in energy-related applications (Wu et al., 2009).
properties
IUPAC Name |
4-(azepan-1-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c13-11-5-7-12(8-6-11)14-9-3-1-2-4-10-14/h5-8H,1-4,9-10,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUONPQXZRHVKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0069177 | |
Record name | Benzenamine, 4-(hexahydro-1H-azepin-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0069177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenamine, 4-(hexahydro-1H-azepin-1-yl)- | |
CAS RN |
57356-18-0 | |
Record name | 4-(Hexahydro-1H-azepin-1-yl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57356-18-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 4-(hexahydro-1H-azepin-1-yl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057356180 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 4-(hexahydro-1H-azepin-1-yl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenamine, 4-(hexahydro-1H-azepin-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0069177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(hexahydro-1H-azepin-1-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.158 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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